molecular formula C27H30N2O4S B4296324 3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE

3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE

Cat. No.: B4296324
M. Wt: 478.6 g/mol
InChI Key: MKVCNJITJRDTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the imidazo[5,1-a]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.

    Ethoxy and methoxy group introduction: These groups can be introduced through etherification reactions using ethyl and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-ethoxy-4-methoxyphenyl)boronic acid
  • 4-methylphenylsulfonyl derivatives
  • Imidazo[5,1-a]isoquinoline analogs

Uniqueness

3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(3-ethoxy-4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-4-33-26-17-21(11-14-25(26)32-3)27-28-16-15-20-7-5-6-8-23(20)24(28)18-29(27)34(30,31)22-12-9-19(2)10-13-22/h5-14,17,24,27H,4,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVCNJITJRDTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2N3CCC4=CC=CC=C4C3CN2S(=O)(=O)C5=CC=C(C=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE
Reactant of Route 2
Reactant of Route 2
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE
Reactant of Route 3
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE
Reactant of Route 4
Reactant of Route 4
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE
Reactant of Route 5
Reactant of Route 5
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE
Reactant of Route 6
Reactant of Route 6
3-(3-ETHOXY-4-METHOXYPHENYL)-2-(4-METHYLBENZENESULFONYL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.